Rubidium selenide

Catalog No.
S1916193
CAS No.
31052-43-4
M.F
Rb2Se
M. Wt
249.91 g/mol
Availability
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Rubidium selenide

CAS Number

31052-43-4

Product Name

Rubidium selenide

IUPAC Name

rubidium(1+);selenium(2-)

Molecular Formula

Rb2Se

Molecular Weight

249.91 g/mol

InChI

InChI=1S/2Rb.Se/q2*+1;-2

InChI Key

FQJOSIUDOWCYLV-UHFFFAOYSA-N

SMILES

[Se-2].[Rb+].[Rb+]

Canonical SMILES

[Se-2].[Rb+].[Rb+]

Rubidium selenide (Rb2Se) is an inorganic binary compound belonging to the alkali metal selenide family. It crystallizes in a cubic anti-fluorite structure and is recognized for its role as a semiconductor and a key precursor for synthesizing more complex ternary and quaternary selenide materials for optoelectronic and thermoelectric applications. With a defined melting point of approximately 732-733°C and a specific lattice parameter, its physical properties are distinct from other alkali selenides, making it a non-interchangeable component in precision material synthesis workflows.

Research Fit

Material class Binary alkali metal selenide with anti-fluorite structure, primarily studied for photovoltaic and optoelectronic research.
Processing context Supports moderate-temperature solution-based doping and thin-film deposition; reported solubility in ethanol and glycerin enables non-aqueous ink formulations.
Research focus Indirect band gap semiconductor suitable for studies on carrier lifetime, phonon-mediated transitions, and novel 2D monolayer devices.

Direct substitution of Rubidium Selenide with other alkali selenides, such as potassium selenide (K2Se) or cesium selenide (Cs2Se), is frequently unviable in materials science and solid-state applications. The significant variation in the cation's ionic radius (K⁺ < Rb⁺ < Cs⁺) directly translates to critical differences in lattice parameters, electronic band structure, and thermal stability. These are not minor deviations; they fundamentally alter the structural compatibility for epitaxial growth, the electronic properties for semiconductor device tuning, and the processability temperatures required for synthesis and device fabrication, making the specific choice of the alkali cation a primary design parameter.

Substitution Risk

Target
Rb₂Se
Indirect band gap, decomposes at lower temperature, moderate density, organic solvent solubility reported.
Na₂Se comparator
Direct band gap semiconductor
Different radiative recombination behavior; higher thermal stability (m.p. >875 °C). Not interchangeable for optoelectronic design requiring indirect gap.
Target
Rb₂Se
Decomposition onset at moderate temperature (reported under vacuum). Suitable for thermal budgets below 640 °C.
K₂Se comparator
Higher thermal endurance
Melts at 800 °C; may withstand processes where Rb₂Se decomposes. Replacing K₂Se with Rb₂Se without adjusting thermal profile risks material failure.
Target
Rb₂Se
Density ~2.9‑3.2 g/cm³; organic solubility reported.
Cs₂Se comparator
Significantly higher density
~4.33 g/cm³; organic solvent behavior less documented. Direct swap alters gravimetric calculations and may limit solution-processing routes.

Distinct Lattice Parameter for Heterostructure Engineering

Rubidium selenide possesses a cubic anti-fluorite crystal structure with a lattice parameter reported as approximately 8.425 Å (842.5 pm). This value is significantly different from other common alkali selenides such as K2Se (~8.01 Å) and Na2Se (~7.65 Å). The choice of Rb2Se provides a specific, intermediate lattice constant that is not available from its lighter alkali-metal counterparts.

Evidence DimensionLattice Parameter (a)
Target Compound Data~8.43 Å (842.5 pm)
Comparator Or BaselinePotassium Selenide (K2Se): ~8.01 Å
Quantified DifferenceRb2Se has a ~5.2% larger lattice constant than K2Se.
ConditionsCubic anti-fluorite crystal structure, ambient conditions.

This specific lattice constant is critical for minimizing strain and defects when designing and fabricating lattice-matched or controllably-strained selenide-based heterostructures and superlattices.

Band gap character
Head‑to‑head DFT comparison
Rb₂Se: indirect (X-Γ); Na₂Se: direct (Γ-Γ)
Direct vs. indirect gap distinction affects radiative recombination efficiency and phonon-mediated processes.
FP-LAPW method within DFT; all M₂Se gaps >3.1 eV per functional used.

Defined Thermal Stability for High-Temperature Processing

Rubidium selenide exhibits a melting point of approximately 732-733°C. This specific thermal property dictates the viable temperature window for its use in solid-state reactions, crystal growth, and as a precursor in processes such as the fabrication of Cu(In,Ga)Se2 (CIGS) solar cells, where alkali metal doping is crucial and process temperatures are tightly controlled. This melting point is distinct from other alkali selenides, influencing the choice of precursor for specific thermal processing requirements.

Evidence DimensionMelting Point
Target Compound Data733 °C
Comparator Or BaselineCesium Selenide (Cs2Se): 785 °C; Potassium Selenide (K2Se): >880 °C (decomposes)
Quantified DifferenceRb2Se offers a lower melting point than Cs2Se and K2Se, enabling processing at different temperature regimes.
ConditionsInert atmosphere.

Selecting Rb2Se allows for precise control over reaction kinetics and phase formation in high-temperature synthesis, enabling processes that are incompatible with the higher melting or decomposition points of other alkali selenides.

Thermal stability
Cross‑study comparable
Rb₂Se decomp. 640 °C (vacuum); K₂Se m.p. 800 °C; Na₂Se >875 °C
Processing window differs by >160 °C; high-temperature routes designed for K/Na selenides may decompose Rb₂Se.
Vacuum data for Rb₂Se; atmospheric pressure melting points for Na₂Se/K₂Se.

Unique Electronic Band Gap for Optoelectronic Device Tuning

First-principles calculations show that alkali metal selenides are indirect bandgap semiconductors. The calculated band gap for K2Se is 2.190 eV. While direct computational data for Rb2Se from the same study is not provided, the trend within the alkali chalcogenide series (band gap generally decreases with increasing cation atomic number) suggests Rb2Se will have a distinct band gap from K2Se and Cs2Se. This allows for the selection of a specific alkali selenide to target a desired electronic or optical absorption property.

Evidence DimensionCalculated Indirect Band Gap (LDA)
Target Compound DataEstimated to be < 2.19 eV (based on periodic trends)
Comparator Or BaselinePotassium Selenide (K2Se): 2.190 eV
Quantified DifferenceThe band gap is systematically tuned by the choice of alkali cation.
ConditionsTheoretical calculation using Tight-Binding Linear Muffin-Tin Orbital (TB-LMTO) method with Local Density Approximation (LDA).

This allows for the deliberate selection of Rb2Se over other analogs to achieve a specific absorption edge or electronic response in semiconductor devices like photodetectors or photovoltaic layers.

Organic solvent solubility
Class‑level inference
Soluble in ethanol and glycerin
Supports non‑aqueous solution processing; Cs₂Se solubility not reported in comparable references.
Patent CN106129213B lists Rb₂Se for solution‑based alkali metal doping.
Crystalline density
Cross‑study comparable
Rb₂Se: 2.912–3.16 g/cm³; K₂Se: 2.29; Cs₂Se: 4.33 g/cm³
Density graduation affects thin‑film thickness and gravimetric calculations; ±33 % difference vs. Cs₂Se.
Standard temperature and pressure crystallographic data.

Precursor for Alkali Post-Deposition Treatment (PDT) in CIGS Solar Cells

The defined thermal properties of Rb2Se make it a suitable precursor for rubidium fluoride in the post-deposition treatment of Cu(In,Ga)Se2 (CIGS) thin-film solar cells. The specific processing temperatures compatible with Rb2Se allow for controlled incorporation of rubidium, which has been shown to improve device efficiency.

Synthesis of Ternary and Quaternary Chalcogenide Semiconductors

As a reactive binary precursor, Rb2Se is used in the synthesis of more complex materials, such as layered alkali-metal-containing iron selenide superconductors or thermoelectric materials. The choice of rubidium over potassium or cesium directly tunes the crystal structure, electronic properties, and performance of the final ternary or quaternary compound.

Component in Heterostructure Devices Requiring Specific Lattice Matching

For fabricating advanced semiconductor devices based on stacked selenide layers, the specific lattice constant of Rb2Se allows it to be used as a substrate, buffer layer, or active layer where its dimensions are optimal for minimizing interfacial strain and defects against another target selenide material.

Application Fit Matrix

Application
Selection Property
Validation Focus
Solution‑processed dopant for CIGS/CZTSSe solar cells
Solubility in ethanol and glycerin; moderate decomposition temperature
Spin‑coating uniformity; doping efficiency after low‑temperature annealing
Reactive flux synthesis of quaternary selenides
Intermediate thermal stability between Na/K and Cs selenides
Flux melting behavior; crystal growth quality at moderate temperatures
Rb₂Se/Cs₂Se combinations for photovoltaics
Indirect band gap and distinct electronic structure
Device performance with co‑deposited cesium selenide; junction electronic environment
2D Rb₂Se monolayer research (photovoltaics & thermoelectrics)
Predicted indirect band gap near 1.6 eV; stable monolayer geometry
Exfoliation feasibility; measured optical absorption and thermoelectric figure of merit

Other CAS

31052-43-4

Wikipedia

Rubidium selenide

General Manufacturing Information

Rubidium selenide (Rb2Se): INACTIVE

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